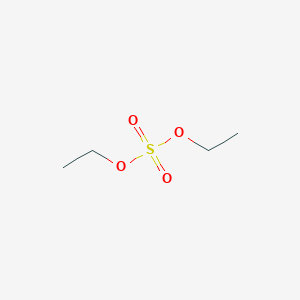
2-Aminobutyric acid
説明
2-Aminobutyric acid, also known as Alpha-aminobutyric acid, is an alpha-amino acid that is butyric acid bearing a single amino substituent located at position 2 . It has a role as a human metabolite and is a monocarboxylic acid and a non-proteinogenic alpha-amino acid . It is functionally related to butyric acid . It is a natural product found in Euphorbia prostrata, Ascochyta medicaginicola, and other organisms .
Synthesis Analysis
L-2-Aminobutyric acid is synthesized from L-threonine and L-aspartic acid through a β-transamination reaction . Asymmetric synthesis of an unnatural amino acid was demonstrated by ω-transaminase from Vibrio fluvialis JS17. L-2-Aminobutyric acid was synthesized from 2-oxobutyric acid and benzylamine with an enantiomeric excess higher than 99% .
Molecular Structure Analysis
The molecular formula of 2-Aminobutyric acid is C4H9NO2 . The molecular weight is 103.12 g/mol . The IUPAC name is 2-aminobutanoic acid . The InChI is InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) .
Chemical Reactions Analysis
2-Aminobutyric acid is involved in multiple physiological processes, including stress response, growth, and development . It is generated by an amino group transfer reaction to 2-oxobutyric acid, a byproduct of cysteine biosynthesis from cystathionine .
Physical And Chemical Properties Analysis
2-Aminobutyric acid is a white crystalline solid . It is used in the biosynthesis of nonribosomal peptides and acts as a receptor antagonist .
科学的研究の応用
Peptide Synthesis
DL-2-Aminobutyric acid is commonly used in solution-phase peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields such as therapeutics, cosmetics, and nutrition.
Synthesis of Organic Compounds
DL-2-Aminobutyric acid can be used to synthesize 2-(2,5-dioxopyrrolidin-1-yl) butanoic acid . This compound is a key intermediate in the synthesis of various organic compounds, which have applications in pharmaceuticals and materials science.
Hydrothermal Research
The ionization constants of DL-2-Aminobutyric acid have been determined under hydrothermal conditions . This research is important for understanding the behavior of complex aqueous systems such as those involved in biochemical and geochemical processes postulated for the origin of life at deep ocean vents .
Environmental Science
The thermodynamic properties of DL-2-Aminobutyric acid under hydrothermal conditions are needed for designing advanced carbon capture processes to reduce greenhouse gas emissions .
Industrial Applications
DL-2-Aminobutyric acid is used for developing environmentally friendly chemical additives for pH control in industrial steam generators . This helps in maintaining the efficiency and longevity of the equipment.
Biochemical Research
The study of the ionization equilibria of DL-2-Aminobutyric acid in aqueous solutions provides valuable insights into the properties of amino acids . This is crucial for biochemical research and the development of new drugs and therapies.
作用機序
Target of Action
It’s worth noting that a related compound, 2,4-diaminobutyric acid, is known to inhibit gaba transaminase, an enzyme that converts gaba back to glutamate
Mode of Action
As with the target of action, it may share similarities with related compounds such as 2,4-Diaminobutyric acid, which inhibits GABA transaminase, leading to elevated levels of GABA
Biochemical Pathways
DL-2-Aminobutyric acid is involved in the biosynthesis of several important pharmaceuticals . It has been used in metabolic engineering to expand the natural metabolic network of Escherichia coli for the production of L-ABA . The carbon flux from 2-ketobutyrate (2-KB) is redirected to L-ABA by deleting the ilvIH gene to block the L-isoleucine pathway .
Result of Action
It’s worth noting that related compounds such as 2,4-diaminobutyric acid have been found to elevate levels of gaba, which could have various effects on neurological function .
将来の方向性
Recent studies have reported GABA as a major regulator of abiotic stress and thus opening new avenues in research on emerging roles of GABA in abiotic stress acclimation in plants . This review sheds light on developing GABA-enriched plant varieties and food products, and provides insights for efficient production of GABA through synthetic biology approaches .
特性
IUPAC Name |
2-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862679 | |
| Record name | Butanoic acid, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Acros Organics MSDS] | |
| Record name | DL-alpha-Amino-n-butyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13949 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Aminobutyric acid | |
CAS RN |
2835-81-6, 1492-24-6, 80-60-4 | |
| Record name | α-Aminobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Aminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Butyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-2-Aminobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-aminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-aminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-AMINOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8306QPJ19P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Aminobutyric acid?
A1: The molecular formula of 2-Aminobutyric acid is C4H9NO2, and its molecular weight is 103.12 g/mol.
Q2: What spectroscopic data is available for 2-Aminobutyric acid?
A2: Several studies provide spectroscopic data for 2-Aminobutyric acid. Infrared (IR) spectroscopy [], and 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy [] have been used to confirm the structure and purity of synthesized 2-Aminobutyric acid.
Q3: How is 2-Aminobutyric acid synthesized?
A3: 2-Aminobutyric acid can be synthesized through various methods, including:
- Reaction of 2-bromobutyric acid with ammonia: This method utilizes 2-bromobutyric acid, synthesized from bromine and n-butyric acid, and reacts it with ammonia gas or ammonia water to produce 2-Aminobutyric acid. The reaction with ammonia water provides a higher yield (62.5%) compared to ammonia gas (23.2%) [].
- Enzymatic synthesis from L-threonine: This method employs a multi-enzyme cascade involving threonine deaminase (L-TD) and leucine dehydrogenase (L-LeuDH) to convert the natural amino acid L-threonine into 2-Aminobutyric acid with high enantiomeric excess (ee99.9%) [].
Q4: Can 2-Aminobutyric acid be produced on a large scale?
A4: Yes, research suggests the potential for large-scale production of 2-Aminobutyric acid. One study [] demonstrated the feasibility of using a "one-pot" biocatalytic process with L-TD and L-LeuDH enzymes for efficient synthesis. Additionally, research highlights the use of genetically engineered bacteria expressing specific enzymes for the production of L-2-Aminobutyric acid. These engineered strains have shown promising results in enhancing production efficiency and yield [, ].
Q5: What are the potential applications of 2-Aminobutyric acid?
A5: 2-Aminobutyric acid serves as a valuable chiral intermediate in the pharmaceutical industry []. It's used as a building block in synthesizing various pharmaceutical compounds, including Levetiracetam, an anti-epileptic drug [].
Q6: Can 2-Aminobutyric acid be used as a chemical marker?
A6: Yes, research has explored using 2-Aminobutyric acid as a chemical marker for detecting sulfonylurea herbicides in crops and soil []. The accumulation of 2-Aminobutyric acid in plants like field mustard correlates with the presence and concentration of these herbicides. This method offers a selective and sensitive technique for monitoring herbicide residues in environmental samples [].
Q7: What is known about the polymorphism of 2-Aminobutyric acid?
A7: 2-Aminobutyric acid exhibits polymorphism, existing in different crystalline forms. Studies have investigated the polymorphic transitions of DL-2-Aminobutyric acid using Differential Scanning Calorimetry (DSC) []. Research has identified two fully ordered polymorphs of L-2-Aminobutyric acid with Z' = 4 using single crystal X-ray diffraction []. These polymorphs display unique structural arrangements and hydrogen-bonding networks.
Q8: What is the solubility of 2-Aminobutyric acid?
A8: The solubility of 2-Aminobutyric acid varies depending on the solvent and temperature. One study examined the density and ultrasound velocity of dl-2-Aminobutyric acid in pure water, providing insights into its solubility and hydration behavior [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzyl N-[(2'-(Trityltetrazol-5-yl-1,1'-biphenyl-4-yl]-methyl-2-amino-3-methylbutanoate](/img/structure/B166024.png)

![(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine](/img/structure/B166030.png)





![5-[(2-Propyn-1-yloxy)methyl]pyrimidine](/img/structure/B166053.png)


